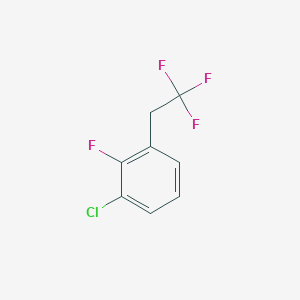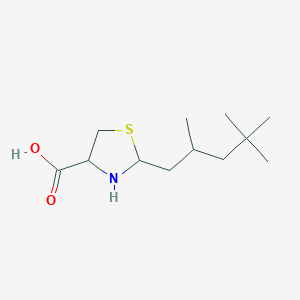![molecular formula C12H18ClNO3 B1439524 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride CAS No. 1181457-78-2](/img/structure/B1439524.png)
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride
Vue d'ensemble
Description
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, also known as 4-MEPH, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and can be used in a variety of laboratory experiments. 4-MEPH is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for other compounds. It is also used as a substrate in enzyme-catalyzed reactions, as a ligand in coordination chemistry, and as a chelating agent for metal ions. 4-MEPH has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
Photodynamic Activity Against Oral Cancer
The compound 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, when incorporated into liposomes, was used to deliver zinc(II) phthalocyanine derivatives for photodynamic therapy against oral cancer. The introduction of 2-(morpholin-4-yl)ethoxy groups significantly altered the physicochemical properties of the phthalocyanines, enhancing their hydrophilicity and reducing their tendency to aggregate. The zinc(II) phthalocyanine derivative with two 2-(morpholin-4-yl)ethoxy substituents demonstrated promising biological effects against oral squamous cell carcinoma, indicating that liposomes are an effective drug delivery vehicle for hydrophobic phthalocyanines in biological studies (Skupin-Mrugalska et al., 2018).
Photodynamic Therapy for Cancer Treatment
Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups were synthesized and characterized for their potential in photodynamic therapy. These derivatives showed moderate to high quantum yields of singlet oxygen production, indicating their potential as photosensitizers. The zinc(II) phthalocyanine derivative with two 2-(morpholin-4-yl)ethoxy substituents, in particular, showed significant biological activity against prostate and malignant melanoma cell lines when irradiated, suggesting its potential use in photodynamic therapy for cancer treatment (Kucińska et al., 2015).
Applications in Drug Synthesis and Characterization
Synthesis of Anti-Breast Cancer Agents
A novel compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. The compound demonstrated promising anticancer activity against the MCF-7 breast cancer cell line, showing better effectiveness than the standard drug 4-hydroxytamoxifen. Molecular docking studies supported the anticancer evaluation, indicating that the compound has a strong binding affinity to the estrogen receptor α(ERα), making it a potent anti-breast cancer agent (Kumar et al., 2021).
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13;/h1-4,14H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGGHBEWOSDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



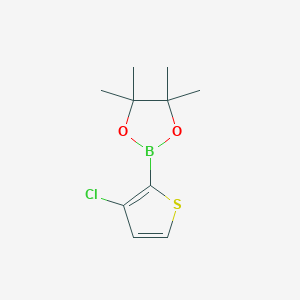
![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)
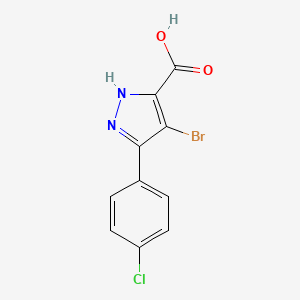
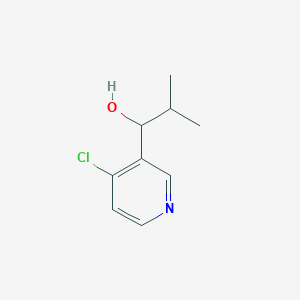
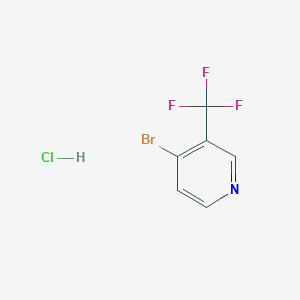
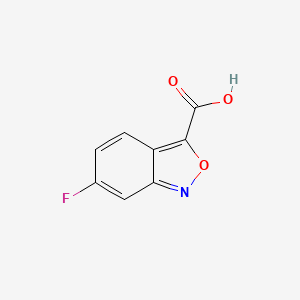
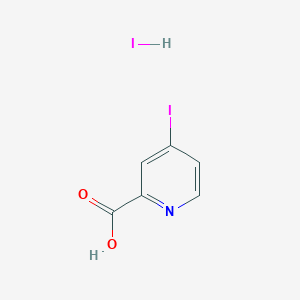

![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
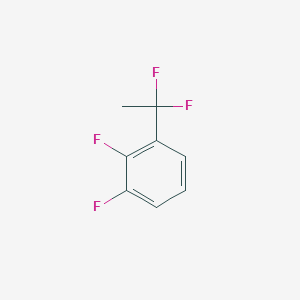
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)

